molecular formula C17H13N3O3S B2580156 N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide CAS No. 1209756-15-9

N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide

Cat. No.: B2580156
CAS No.: 1209756-15-9
M. Wt: 339.37
InChI Key: LGAMQNYYHKDOIY-UHFFFAOYSA-N
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Description

N-(1-(Thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates an indolin moiety substituted with a thiophene-2-carbonyl group at the N1 position and an isoxazole-5-carboxamide at the C6 position.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(14-5-7-18-23-14)19-12-4-3-11-6-8-20(13(11)10-12)17(22)15-2-1-9-24-15/h1-5,7,9-10H,6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAMQNYYHKDOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=NO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the formation of the isoxazole ring through cyclization reactions. Specific reagents and conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure cost-effectiveness and scalability. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, thiophene, and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : Compounds like Se incorporate chloro and nitro groups, which may enhance fungicidal activity by increasing electrophilicity .
  • Solubility : The pyridinyl group in 8f likely improves aqueous solubility compared to the target compound’s indolin-thiophene system.
  • Binding Interactions : The isoxazole-carboxamide motif is conserved across analogs, suggesting a shared mechanism of action (e.g., hydrogen bonding with enzyme active sites).

Thiophene-Carbonyl Hybrids

The thiophene-2-carbonyl group is also present in ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Compound 4, ). Unlike the target compound, this derivative lacks the indolin ring, resulting in:

  • Reduced Aromatic Stacking Potential: The indolin system in the target compound may facilitate π-π interactions with aromatic residues in protein targets.
  • Metabolic Stability : The pyrazolone core in Compound 4 is prone to rapid oxidation, whereas the indolin scaffold may offer slower hepatic clearance.

Computational and Experimental Insights

  • Docking Studies : Tools like AutoDock Vina () could predict binding modes of the target compound. For example, the thiophene-2-carbonyl group may anchor the molecule in hydrophobic pockets, while the isoxazole-carboxamide engages polar residues .

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